2-(1,3-diphenylpyrazol-4-yl)-2,3-dihydro-1H-perimidine
Overview
Description
2-(1,3-Diphenylpyrazol-4-yl)-2,3-dihydro-1H-perimidine is a heterocyclic compound that features a pyrazole ring fused with a perimidine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-diphenylpyrazol-4-yl)-2,3-dihydro-1H-perimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-diphenylpyrazole with a suitable aldehyde or ketone under acidic or basic conditions to form the desired perimidine ring . The reaction conditions often include refluxing in ethanol or another suitable solvent, with catalysts such as p-toluenesulfonic acid or sodium ethoxide .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing industrial-grade solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Diphenylpyrazol-4-yl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents with nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazole or perimidine derivatives.
Substitution: Formation of substituted pyrazole or perimidine derivatives.
Scientific Research Applications
2-(1,3-Diphenylpyrazol-4-yl)-2,3-dihydro-1H-perimidine has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3-diphenylpyrazol-4-yl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and inflammation.
Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway, leading to reduced inflammation and cell growth.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylpyrazole: Shares the pyrazole core but lacks the perimidine ring.
2,3-Dihydro-1H-perimidine: Contains the perimidine structure but not the pyrazole ring.
Uniqueness
2-(1,3-Diphenylpyrazol-4-yl)-2,3-dihydro-1H-perimidine is unique due to the combination of the pyrazole and perimidine rings, which may confer distinct biological activities and chemical reactivity compared to its individual components.
Properties
IUPAC Name |
2-(1,3-diphenylpyrazol-4-yl)-2,3-dihydro-1H-perimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4/c1-3-9-19(10-4-1)25-21(17-30(29-25)20-13-5-2-6-14-20)26-27-22-15-7-11-18-12-8-16-23(28-26)24(18)22/h1-17,26-28H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNACZXQRCDPCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C3NC4=CC=CC5=C4C(=CC=C5)N3)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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